N-Boc-2-bromopyrrole

Description

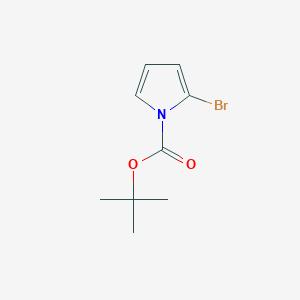

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-bromopyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,3)13-8(12)11-6-4-5-7(11)10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQSOVFFDHSOMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337902 | |

| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117657-37-1 | |

| Record name | tert-Butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-2-bromopyrrole: A Senior Application Scientist's Perspective

This guide provides a comprehensive overview of the synthesis of N-Boc-2-bromopyrrole, a versatile building block in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's principles, the rationale behind methodological choices, and the critical parameters for success.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial intermediate in the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceuticals and materials science. The pyrrole moiety is a privileged scaffold in medicinal chemistry, and the strategic placement of a bromine atom at the 2-position allows for a variety of subsequent cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce further complexity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is essential for two primary reasons: it deactivates the pyrrole ring towards unwanted polymerization and side reactions, and it enhances solubility in organic solvents, facilitating purification.

Synthetic Strategy: A Tale of Two Steps in One Pot

The direct C-H bromination of N-Boc-pyrrole can be challenging to control and may lead to mixtures of mono- and di-brominated products. A more robust and selective approach involves a two-step sequence starting from unprotected pyrrole, often performed in a single reaction vessel. This strategy hinges on the initial formation of the highly reactive and unstable 2-bromopyrrole, which is immediately "trapped" by the introduction of the Boc protecting group. This method circumvents issues with the direct lithiation of N-Boc-pyrrole, which can be complicated by the acidity of the remaining C-H protons.

The overall transformation can be visualized as follows:

Caption: Overall workflow for the one-pot synthesis of this compound.

Mechanistic Considerations: The "Why" Behind the Reagents

Understanding the role of each reagent is paramount for troubleshooting and optimization.

Caption: Simplified mechanism of the two-step synthesis.

The choice of 1,3-dibromo-5,5-dimethylhydantoin over other brominating agents like N-bromosuccinimide (NBS) is deliberate. It is a mild source of electrophilic bromine that has been shown to provide better yields and selectivity for the monobromination of pyrrole at low temperatures.[1] The reaction is performed at -78 °C to control the high reactivity of pyrrole and prevent polysubstitution and decomposition of the sensitive 2-bromopyrrole intermediate.

Following the bromination, the in situ generated 2-bromopyrrole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) . DMAP acts as a nucleophilic catalyst, activating the Boc₂O towards nucleophilic attack by the pyrrole nitrogen. This protection step is crucial for the stability and isolability of the final product.[1]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1]

Materials and Equipment:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Pyrrole | 67.09 | 4.5 g | 67.2 | Freshly distilled if necessary |

| 1,3-Dibromo-5,5-dimethylhydantoin | 285.98 | 9.6 g | 33.6 | |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 16.1 g | 73.8 | |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | ~100 mg | ~0.8 | Catalytic amount |

| Tetrahydrofuran (THF) | - | 180 mL + 20 mL | - | Anhydrous |

| Saturated aq. NaHCO₃ | - | 150 mL | - | |

| Brine | - | 150 mL | - | |

| Anhydrous Na₂SO₄ | - | - | - | |

| Hexane | - | - | - | For chromatography |

| Triethylamine | - | - | - | For treating silica gel |

Procedure:

-

Reaction Setup: A dry 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, two solid addition funnels, and a three-way stopcock connected to a nitrogen-filled balloon.

-

Initial Charge: The flask is charged with pyrrole (4.5 g, 67.2 mmol) and anhydrous tetrahydrofuran (180 mL).

-

Inert Atmosphere: The flask is evacuated and purged with nitrogen three times to ensure an inert atmosphere.

-

Cooling: The stirred solution is cooled to -78 °C using a dry ice-acetone bath. A catalytic amount of DMAP (~100 mg) is added.

-

Bromination: 1,3-Dibromo-5,5-dimethylhydantoin (9.6 g, 33.6 mmol) is added portion-wise over 10 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 20 minutes.

-

Boc Protection: A solution of di-tert-butyl dicarbonate (16.1 g, 73.8 mmol) in anhydrous THF (20 mL) is added dropwise over 10 minutes.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of saturated aqueous sodium bicarbonate solution (150 mL).

-

Work-up: The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with water (150 mL) and brine (150 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel that has been pre-treated with 5% triethylamine in hexane. Elution with hexane yields the pure this compound as a colorless oil.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

-

Appearance: Colorless oil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around δ 1.6 ppm. The three pyrrole ring protons will appear as distinct multiplets in the aromatic region (δ 6.0-7.5 ppm).

-

¹³C NMR (CDCl₃): Key signals include those for the Boc carbonyl carbon (~149 ppm), the quaternary carbon of the tert-butyl group (~84 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the four carbons of the pyrrole ring, with the carbon bearing the bromine atom being significantly shielded.

-

-

Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio).

Safety and Handling

As with any chemical synthesis, a thorough risk assessment must be conducted.

-

Pyrrole: Toxic and flammable. Handle in a well-ventilated fume hood.

-

1,3-Dibromo-5,5-dimethylhydantoin: Corrosive and an oxidizer. Avoid contact with skin and eyes.

-

Di-tert-butyl dicarbonate: Lachrymator and flammable.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use anhydrous THF from a freshly opened bottle or distilled from a suitable drying agent.

-

Dry Ice/Acetone Bath: Use appropriate cryogenic gloves and work in a well-ventilated area.

Conclusion

The synthesis of this compound via a one-pot bromination-protection sequence is a reliable and efficient method for accessing this valuable synthetic intermediate. By understanding the underlying principles of reactivity, the rationale for reagent selection, and adhering to a well-vetted protocol, researchers can confidently prepare this compound in high yield and purity. This guide provides the necessary technical depth and practical insights to empower scientists in their synthetic endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chen, W., Stephenson, E. K., Cava, M. P., & Jackson, Y. A. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses Procedure. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-Boc-2-bromopyrrole: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of N-Boc-2-bromopyrrole in Modern Synthesis

This compound, formally known as tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, is a pivotal heterocyclic building block in contemporary organic synthesis.[] Its structure, featuring a pyrrole ring protected with a tert-butoxycarbonyl (Boc) group and activated by a bromine atom at the 2-position, offers a unique combination of stability and reactivity. The Boc protecting group enhances the compound's stability and solubility in organic solvents, while also modulating the electronic properties of the pyrrole ring.[2] The bromine atom serves as a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This strategic combination of features makes this compound an indispensable tool for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility is demonstrated in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C9H12BrNO2 | [3] |

| Molecular Weight | 246.10 g/mol | [3] |

| CAS Number | 117657-37-1 | [][3][4][5] |

| Appearance | Not explicitly stated, but related N-Boc-pyrrole is a liquid. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in hexane. | [4][5] |

| Density | Not available for the pure compound. A 25% w/v solution in hexane is available. | [4][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the pyrrole nitrogen followed by regioselective bromination. A common route involves the reaction of 2-bromopyrrole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like 4-dimethylaminopyridine (DMAP). Alternatively, N-Boc-pyrrole can be synthesized first and then subjected to bromination. The Boc protection is crucial as it deactivates the pyrrole ring towards electrophilic substitution to some extent, allowing for more controlled reactions.

Caption: General workflow for the synthesis of this compound.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the reactivity of the C-Br bond, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the modular construction of complex molecular architectures.

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[6][7][8] The Suzuki-Miyaura coupling is widely used for the formation of biaryl and vinyl-pyrrole linkages.[6] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]

-

Stille Coupling: The Stille coupling reaction pairs this compound with an organotin compound (organostannane) and is catalyzed by palladium.[9][10] This method is highly versatile, tolerating a wide range of functional groups, and the organostannane reagents are often stable to air and moisture.[9][11] However, the toxicity of organotin compounds is a significant drawback.[9][10][11]

-

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[12] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[12][13][14] It is a powerful tool for the synthesis of aryl- and vinyl-alkynes.[12] The reaction can often be carried out under mild conditions, including at room temperature.[12][13]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Lithiation and Subsequent Electrophilic Quench

The bromine atom in this compound can be exchanged with lithium via a halogen-metal exchange reaction, typically using an organolithium reagent such as n-butyllithium or tert-butyllithium at low temperatures.[15] The resulting 2-lithio-N-Boc-pyrrole is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups at the 2-position of the pyrrole ring.[16] For instance, reaction with trimethyl borate followed by hydrolysis yields N-Boc-2-pyrroleboronic acid, a key intermediate for Suzuki couplings.[17]

Experimental Protocols: A Practical Guide

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

Triphenylphosphine (PPh3) (0.08 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-2-arylpyrrole.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[18] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[18] It is important to avoid inhalation, ingestion, and skin contact.[18] For detailed safety information, consult the Safety Data Sheet (SDS).[4][18]

Conclusion: A Versatile and Enabling Reagent

This compound has established itself as a cornerstone reagent in modern organic synthesis. Its unique combination of a protected nitrogen and a reactive bromine atom provides chemists with a powerful and versatile platform for the construction of a diverse array of pyrrole-containing molecules. The ability to participate in a wide range of high-yielding and functional-group-tolerant reactions, particularly palladium-catalyzed cross-couplings, ensures its continued and widespread use in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

-

Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. ResearchGate. Available from: [Link]

-

Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Directed Lithiation of N-Benzenesulfonyl-3-bromopyrrole. Electrophile-Controlled Regioselective Functionalization via Dynamic Equilibrium between C-2 and C-5 Lithio Species. Organic Letters - ACS Publications. Available from: [Link]

-

Directed lithiation of N-benzenesulfonyl-3-bromopyrrole. electrophile-controlled regioselective functionalization via dynamic equilibrium between C-2 and C-5 lithio species. PubMed. Available from: [Link]

-

Diamine-Free Lithiation−Trapping of N-Boc Heterocycles using s-BuLi in THF. ACS Publications. Available from: [Link]

-

N-Boc-Pyrrole-2-Boronic Acid. ChemBK. Available from: [Link]

-

An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. Available from: [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]

-

Sonogashira Coupling. NROChemistry. Available from: [Link]

-

Stille Coupling. NROChemistry. Available from: [Link]

-

Tambjamines as Promising Leads for the Development of Next-Generation Antifungals against Candida auris. ACS Publications. Available from: [Link]

-

tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. PubChem. Available from: [Link]

-

Stille reaction. Wikipedia. Available from: [Link]

-

2-Bromopyrrole. PubChem. Available from: [Link]

-

The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. Available from: [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. Available from: [Link]

-

The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole... ResearchGate. Available from: [Link]

-

Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. UC Santa Barbara. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Stille Coupling. Organic Chemistry Portal. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Progress on pyrrole analogue of OSM-S-106. GitHub. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Stille Coupling. Chemistry LibreTexts. Available from: [Link]

-

Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]

-

Sonogashira Coupling Reaction. YouTube. Available from: [Link]

-

The Suzuki reaction. YouTube. Available from: [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. tert-butyl 2-bromo-1H-pyrrole-1-carboxylate | C9H12BrNO2 | CID 545437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, IN HEXANE - 25% W/V | 117657-37-1 [chemicalbook.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Stille reaction - Wikipedia [en.wikipedia.org]

- 10. Stille Coupling [organic-chemistry.org]

- 11. Stille Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chembk.com [chembk.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Reactivity of N-Boc-2-bromopyrrole: A Cornerstone for Chemical Innovation

For Immediate Release

[City, State] – January 12, 2026 – N-Boc-2-bromopyrrole has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique electronic properties and versatile reactivity profile make it an invaluable precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthetic potential. We will delve into the intricacies of its participation in palladium-catalyzed cross-coupling reactions, its utility in lithiation-electrophilic quench sequences, and the strategic importance of the N-Boc protecting group.

The Strategic Importance of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen is not merely a passive spectator; it plays a crucial role in modulating the reactivity of the pyrrole ring. The electron-withdrawing nature of the Boc group deactivates the typically electron-rich pyrrole ring towards electrophilic attack and potential polymerization, thereby enhancing its stability.[1] This deactivation also facilitates regioselective functionalization, particularly at the C2 position, by directing metalation.[2] Furthermore, the Boc group can be readily removed under various mild conditions, offering a strategic advantage in multi-step syntheses.[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for the formation of C(sp²)–C(sp²) bonds.[6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyrrole ring.

The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[6]

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [7] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [7] |

| 3-Pyridylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 24 | 78 | [7] |

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add a degassed mixture of dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-N-Boc-pyrrole.[7]

Stille Coupling: A Robust Alternative for C-C Bond Formation

The Stille coupling reaction provides a complementary method to the Suzuki-Miyaura coupling, utilizing organostannanes as the coupling partners.[8] This reaction is often favored for its tolerance of a wide range of functional groups and its insensitivity to the presence of water.[9]

The mechanism of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination.[10]

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Table 2: Representative Conditions for Stille Coupling of this compound

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 88 | [8] |

| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 24 | 91 | [8] |

| Tributyl(phenyl)stannane | AsPh₃ (8) | Pd₂(dba)₃ (2) | - | NMP | 100 | 12 | 84 | [11] |

Experimental Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane

-

In a dry Schlenk tube, dissolve this compound (1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in anhydrous toluene.

-

Add tributyl(vinyl)stannane (1.1 equiv) via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture at 110 °C for 16 hours.

-

After cooling to room temperature, dilute the reaction with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-vinyl-N-Boc-pyrrole.[8]

Lithiation-Electrophilic Quench: A Direct Functionalization Strategy

Halogen-metal exchange followed by quenching with an electrophile is a powerful method for the direct functionalization of this compound. This approach allows for the introduction of a diverse range of substituents at the 2-position.

The process typically involves the treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a 2-lithiated pyrrole intermediate. This highly reactive species can then be trapped with various electrophiles.[10]

Caption: Lithiation-Electrophilic Quench Workflow.

Table 3: Lithiation and Quenching of this compound with Various Electrophiles

| Organolithium Reagent | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| n-BuLi | DMF | THF | -78 to rt | 2 | 82 | [2] |

| t-BuLi | Benzaldehyde | THF | -78 | 1 | 75 | [12] |

| n-BuLi | CO₂ | THF | -78 to rt | 3 | 90 | [12] |

Experimental Protocol: Lithiation of this compound and Quenching with DMF

-

Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography to obtain N-Boc-2-formylpyrrole.[2]

Applications in Drug Discovery and Total Synthesis

The functionalized pyrroles derived from this compound are valuable intermediates in the synthesis of numerous biologically active molecules and natural products. For instance, substituted pyrroles are core scaffolds in various drug candidates with activities ranging from anti-inflammatory to anti-cancer.[13] The robust and predictable reactivity of this compound makes it an ideal starting material for the construction of complex pyrrole-containing natural products.[14]

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its well-defined reactivity, coupled with the versatility of modern synthetic methodologies, provides chemists with a reliable and efficient platform for the construction of a diverse array of functionalized pyrroles. The in-depth understanding of its behavior in palladium-catalyzed cross-coupling reactions and lithiation-electrophilic quench sequences, as detailed in this guide, will undoubtedly continue to fuel innovation in drug discovery, materials science, and beyond.

References

-

Chen, W., Stephenson, E. K., Cava, M. P., & Jackson, Y. A. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. Organic Syntheses. Retrieved from [Link]

- Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.

- Hann, J. L., et al. (2023).

- Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

- BenchChem. (2025). Overcoming low yields in Suzuki coupling with functionalized boronic acids.

-

Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1][3][10]triazines together with spectroscopic and X-ray studies. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). eScholarship@UMassChan.

- BenchChem. (2025).

- Anderson, K. W., et al. (2005). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.

- Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Guangdong Medical University.

- Application Note – N-Boc deprotection. (n.d.). Sigma-Aldrich.

- Casals-Cruañas, È., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.

- Hann, J. L., et al. (2023). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.

- Coldham, I., et al. (2011). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules.

- Al-Tel, T. H. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules.

- Al-Zoubi, R. M. (2002).

-

Stille reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- Jaros, S., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- Farina, V. (1996). New perspectives in the cross-coupling reactions of organostannanes. Pure and Applied Chemistry.

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

- Böhm, A., et al. (2014). Suzuki-Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Chemistry Central Journal.

- Deprotection of different N-Boc-compounds. (n.d.).

- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025).

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Jaros, S., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed.

- Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.

- Rasool, N., et al. (2019). Suzuki-Miyaura Reactions of (4-bromophenyl)

- Nicolaou, K. C., & Rigol, S. (2021). Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine. Journal of the American Chemical Society.

- Vo, C.-V., et al. (2018). Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry.

- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.

- Sun, C., et al. (2006). Regioselective C2-lithiation of N-Boc-3-bromopyrroles: A novel approach towards the synthesis and scale-up of 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid. Tetrahedron Letters.

- Sebelius, S., et al. (2006). Suzuki-Miyaura cross-couplings of secondary allylic boronic esters.

- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-(5-Bromopyridin-2-yl)

- Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Medicinal Chemistry.

- O'Brien, P., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society.

- Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals.

- Total Synthesis Services of N

- Alonso, F., & Moglie, Y. (2020). Advances in Cross-Coupling Reactions. Molecules.

- Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. (n.d.). MDPI.

- Singh, N., et al. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers.

Sources

- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavage and reactions of some NH-BOC protected 1-aminopyrroles: a new one-pot route to pyrrolo[1,2-b][1,2,4]triazines together with spectroscopic and X-ray studies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stille reaction - Wikipedia [en.wikipedia.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. scispace.com [scispace.com]

- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Perspectives from Nearly Five Decades of Total Synthesis of Natural Products and Their Analogues for Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to Denbufylline (CAS 117657-37-1): A Selective Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Denbufylline, a xanthine derivative with significant potential in various therapeutic areas. This document delves into its chemical properties, mechanism of action, synthesis, biological effects, and analytical methodologies, offering a valuable resource for professionals in the field of drug discovery and development.

Core Identity and Physicochemical Properties

Denbufylline, identified by the CAS number 117657-37-1, is a synthetic xanthine derivative. It is also known by its developmental code BRL 30892 and its chemical name, 1,3-Dibutyl-7-(2-oxopropyl)-8-(phenylamino)xanthine.

Table 1: Chemical and Physical Properties of Denbufylline

| Property | Value |

| CAS Number | 117657-37-1 |

| Molecular Formula | C₁₆H₂₄N₄O₃[1] |

| Molecular Weight | 320.39 g/mol [1] |

| IUPAC Name | 1,3-dibutyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione[2] |

| Synonyms | BRL 30892, Denbufylline[2][3] |

| Solubility | Soluble in DMSO and Methanol[4] |

| Storage | Recommended long-term storage at -20°C[4] |

Mechanism of Action: A Selective Modulator of Cyclic AMP Signaling

Denbufylline's primary mechanism of action is the selective inhibition of phosphodiesterase (PDE) enzymes, specifically a low K_m_, Ca²⁺-independent cyclic AMP (cAMP) phosphodiesterase.[5][6] This targeted inhibition leads to an increase in intracellular levels of the second messenger cAMP, which in turn modulates a wide array of cellular functions.

Denbufylline exhibits a degree of tissue selectivity in its PDE inhibition, demonstrating greater potency in erythrocytes and skeletal muscle compared to adipocytes and cardiac and smooth muscle.[7] Further studies have identified Denbufylline as an inhibitor of PDE4.[8][9] The inhibition of PDE4 is a key therapeutic target for inflammatory diseases.[10]

While many xanthine derivatives are known to be adenosine receptor antagonists, Denbufylline displays a significantly lower affinity for adenosine A1 and A2 receptors compared to its potent inhibition of cAMP phosphodiesterase.[5][6] This selectivity profile distinguishes it from non-selective xanthines like theophylline and caffeine.

Caption: Mechanism of action of Denbufylline.

Synthesis of Xanthine Derivatives: A General Overview

The synthesis of xanthine derivatives like Denbufylline typically involves the construction of the purine ring system. A common and historical approach is the Traube synthesis, which utilizes a 5,6-diaminouracil intermediate.[5] Various synthetic strategies have been developed to introduce substituents at the 1, 3, 7, and 8 positions of the xanthine core, allowing for the generation of a diverse range of analogues with distinct pharmacological properties.[5][11]

A general synthetic scheme involves the reaction of a 1,3-dialkyl-5,6-diaminouracil with a suitable reagent to form the imidazole ring. For instance, condensation with an aldehyde followed by oxidative cyclization is one reported method.[11] Another approach involves the reaction with a carboxylic acid to form an amide intermediate, which is then cyclized.[11] The specific synthesis of Denbufylline is detailed in a German patent (DE 2402908).[12]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. DENBUFYLLINE [drugfuture.com]

- 4. usbio.net [usbio.net]

- 5. The ability of denbufylline to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors and the adenosine re-uptake site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ability of denbufylline to inhibit cyclic nucleotide phosphodiesterase and its affinity for adenosine receptors and the adenosine re-uptake site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tissue selective inhibition of cyclic nucleotide phosphodiesterase by denbufylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. Reduction of bone loss by denbufylline, an inhibitor of phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphodiesterase-4 inhibitors for asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Denbufylline, BRL-30892-药物合成数据库 [drugfuture.com]

An In-Depth Technical Guide to N-Boc-2-bromopyrrole: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-bromopyrrole, systematically named tert-butyl 2-bromo-1H-pyrrole-1-carboxylate, is a strategically important heterocyclic building block in modern organic synthesis. Its structure, featuring a pyrrole ring activated by a nitrogen atom yet sterically and electronically modulated by a tert-butyloxycarbonyl (Boc) protecting group, combined with a bromine atom at the C2 position, renders it a versatile precursor for the synthesis of complex molecular architectures. The pyrrole moiety is a privileged scaffold found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2].

The presence of the bromine atom provides a reactive handle for a multitude of cross-coupling reactions, while the Boc group serves a dual purpose: it deactivates the pyrrole ring sufficiently to prevent unwanted polymerization or over-halogenation and allows for facile deprotection under acidic conditions to reveal the N-H functionality for subsequent derivatization. This guide provides a comprehensive overview of the core physicochemical properties, a detailed protocol for its synthesis and characterization, and its application in palladium-catalyzed cross-coupling reactions.

Core Physicochemical and Spectroscopic Data

This compound is a compound whose precise handling and application are predicated on an understanding of its fundamental properties. The key data are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂BrNO₂ | [3] |

| Molecular Weight | 246.10 g/mol | [3] |

| CAS Number | 117657-37-1 | [3] |

| IUPAC Name | tert-butyl 2-bromopyrrole-1-carboxylate | [3] |

| Synonyms | 1-Boc-2-bromopyrrole, N-tert-butoxycarbonyl-2-bromopyrrole | [3] |

| Appearance | Typically a colorless to yellow oil | General Observation |

Synthesis of this compound

The synthesis of this compound originates from its parent heterocycle, N-Boc-pyrrole. The pyrrole ring is highly activated towards electrophilic substitution, which can often lead to the formation of polybrominated products[4]. Therefore, a successful synthesis hinges on precise control of reaction conditions, including the choice of a mild brominating agent and low temperatures to ensure selective monobromination at the C2 position.

Causality in Experimental Design:

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is selected over harsher reagents like molecular bromine (Br₂). NBS provides a slow, controlled release of electrophilic bromine, minimizing the risk of over-bromination[4].

-

Solvent Selection: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and capable of solubilizing both the substrate and the brominating agent at low temperatures.

-

Temperature Control: The reaction is conducted at -78 °C (dry ice/acetone bath). At this temperature, the reactivity of the system is significantly attenuated, enhancing the kinetic selectivity for C2 monobromination over other positions or multiple additions[4].

Experimental Protocol 1: Selective Monobromination of N-Boc-Pyrrole

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve N-Boc-pyrrole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 equiv.) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes. The slow addition is critical to maintain temperature and control the concentration of the electrophile.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour. Subsequently, allow the mixture to warm slowly to room temperature and continue stirring for an additional 2-4 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted NBS. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x volumes), and combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel to yield this compound[4][5].

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential for verifying the structure and purity of the synthesized product. Below are the expected spectroscopic data based on analysis of structurally similar compounds.

| Technique | Data Description |

| ¹H NMR | (500 MHz, CDCl₃) δ: ~7.2-7.3 (m, 1H, H5), ~6.2-6.3 (m, 1H, H3), ~6.1-6.2 (m, 1H, H4), 1.55 (s, 9H, C(CH₃)₃). The bromine at C2 induces a slight downfield shift on the adjacent H5 proton compared to unsubstituted N-Boc-pyrrole. |

| ¹³C NMR | (125 MHz, CDCl₃) δ: ~149.0 (C=O), ~123.0 (C5), ~115.0 (C4), ~111.0 (C3), ~105.0 (C2-Br), ~84.0 (C(CH₃)₃), ~28.0 (C(CH₃)₃). The C2 carbon directly attached to bromine is expected to be significantly shifted upfield due to the heavy atom effect. |

| FT-IR | (neat, cm⁻¹) ν: ~2980 (C-H stretch, alkyl), ~1730 (strong, C=O stretch, Boc), ~1540 (C=C stretch, ring), ~1370 (C-N stretch), ~1250 & ~1150 (C-O stretch), ~740 (C-H out-of-plane bend). The strong carbonyl absorption around 1730 cm⁻¹ is a key diagnostic peak for the Boc-protecting group. |

| Mass Spec | (EI) m/z: Calculated for C₉H₁₂BrNO₂: 245.0051, 247.0031. Found: M⁺ showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Major fragments would include loss of isobutylene [M-56] and subsequent loss of CO₂. |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate primarily due to its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the C2 position of the pyrrole and a wide variety of aryl or vinyl groups from boronic acid partners. This methodology is a cornerstone of modern medicinal chemistry for constructing biaryl scaffolds found in many kinase inhibitors and other therapeutic agents.

Causality in Suzuki Coupling Design:

-

Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is essential. The choice of phosphine ligands is critical to stabilize the palladium center and facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination)[6].

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid partner for the transmetalation step. The choice of base can significantly impact reaction yield and rate.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to solubilize both the organic and inorganic reagents[6].

Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling

-

Preparation: To a dry reaction flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), (0.02-0.05 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., dimethoxyethane or dioxane) and water (typically a 4:1 ratio of organic solvent to water).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to afford the 2-aryl-N-Boc-pyrrole[6].

Caption: Key steps in the Suzuki-Miyaura coupling pathway.

References

-

Bellina, F., Ciucci, D., & Rossi, R. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8094-8109. Available at: [Link]

-

PubChem. (n.d.). tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Davies, H. M., & Du Bois, J. (2016). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society, 138(49), 15937-15940. Available at: [Link]

-

Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. Available at: [Link]

-

Saeed, A., Larik, F. A., Channar, P. A., & Mehfooz, H. (2016). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. RSC Advances, 6(74), 70133-70151. Available at: [Link]

-

Cheeseman, M., et al. (2013). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 11(32), 5272-5277. Available at: [Link]

-

Graeff, D. P., et al. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses, 100, 61-83. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 11, 2026, from [Link]

-

Tutone, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112781. Available at: [Link]

-

Pop, R., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(1), 589. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Boc-2-bromopyrrole: Starting Materials and Strategic Execution

Introduction: The Strategic Importance of N-Boc-2-bromopyrrole

This compound is a cornerstone heterocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and functional materials development.[1] Its value lies in the orthogonal reactivity of its functional groups: the N-Boc (tert-butoxycarbonyl) group serves as a robust protecting group that enhances stability and solubility, while the bromine atom at the C2 position provides a reactive handle for a multitude of transformations, most notably metal-catalyzed cross-coupling reactions like the Suzuki and Stille couplings.[2][3] This guide provides an in-depth analysis of the primary synthetic strategies for preparing this versatile intermediate, focusing on the selection of starting materials and the causal logic behind the preferred experimental protocols.

Two principal synthetic routes dominate the preparation of this compound, differentiated by the sequence of the N-protection and C-bromination steps:

-

Route A: N-Boc protection of pyrrole, followed by selective bromination of the resulting N-Boc-pyrrole.

-

Route B: Electrophilic bromination of pyrrole to form the labile 2-bromopyrrole, which is immediately "trapped" and stabilized by N-Boc protection.

This document will dissect both pathways, offering a comparative analysis, detailed experimental workflows, and field-proven insights to guide researchers toward an efficient and reproducible synthesis.

Part 1: Synthesis via Bromination of a Pre-formed N-Boc-pyrrole Ring (Route A)

This strategy is conceptually straightforward, involving the initial protection of the pyrrole nitrogen to temper the ring's high reactivity, followed by a regioselective bromination.

Conceptual Framework

Pyrrole is an electron-rich aromatic heterocycle, making it exceedingly reactive towards electrophilic aromatic substitution.[1][4] This high reactivity often leads to polybromination and the formation of undesired isomers when using potent brominating agents.[4] By first installing the electron-withdrawing N-Boc group, the reactivity of the pyrrole ring is attenuated, which allows for more controlled and selective monobromination at the C2 position.

Synthetic Workflow: Route A

Caption: Workflow for Route A: N-protection followed by bromination.

Step 1.1: Synthesis of N-Boc-pyrrole

The initial step involves the protection of the pyrrole nitrogen. This is a standard procedure that enhances the stability of the pyrrole ring and improves its solubility in common organic solvents.

Experimental Protocol: N-Boc Protection of Pyrrole

-

Preparation: To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

-

Catalysis: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq).

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting N-Boc-pyrrole is often of sufficient purity for the next step, or it can be further purified by column chromatography.[5]

Step 1.2: Regioselective Bromination of N-Boc-pyrrole

With the N-Boc-pyrrole in hand, the critical step is the selective introduction of a bromine atom at the C2 position.

Causality Behind Reagent Choice: The choice of brominating agent is paramount. Molecular bromine (Br₂) is often too reactive and can lead to a mixture of polybrominated products.[4] N-Bromosuccinimide (NBS) is the reagent of choice as it is a milder, solid electrophilic bromine source that provides high regioselectivity for the C2 position, especially at low temperatures.[4][6]

Mechanism of C2-Selective Bromination

Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position because the resulting carbocation intermediate (the sigma complex) is more effectively stabilized by resonance, with the positive charge delocalized over three atoms, including the nitrogen.[1][4]

Caption: Mechanism of electrophilic bromination at the C2 position.

Experimental Protocol: Bromination with NBS

-

Preparation: Dissolve N-Boc-pyrrole (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical for controlling reactivity and maximizing selectivity.[4]

-

Reagent Addition: In a separate flask, dissolve NBS (1.0-1.05 eq) in anhydrous THF and add this solution dropwise to the cooled pyrrole solution over 20-30 minutes.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC.[4]

-

Quenching & Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with water and brine, and dry over Na₂SO₄.

-

Purification: After concentrating the solvent, purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Part 2: Synthesis via Trapping of 2-Bromopyrrole (Route B & One-Pot Variation)

This alternative and highly efficient approach involves the initial bromination of unprotected pyrrole to generate 2-bromopyrrole, which is immediately protected in situ due to its inherent instability.

Conceptual Framework

The core challenge of this route is the lability of the 2-bromopyrrole intermediate.[2][7] This compound is notoriously unstable and prone to decomposition and polymerization, making its isolation difficult.[7] The validated solution, presented in sources like Organic Syntheses, is to perform a sequential one-pot reaction where the unstable 2-bromopyrrole is generated and immediately consumed in the subsequent N-Boc protection step.[2]

Synthetic Workflow: Route B (One-Pot)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Boc-吡咯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles - Lookchem [lookchem.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Formation of N-Boc-2-bromopyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-2-bromopyrrole is a pivotal intermediate in the synthesis of a wide array of biologically active molecules and complex organic structures. The introduction of a bromine atom at the C2 position of the pyrrole ring, while the nitrogen is protected by a tert-butoxycarbonyl (Boc) group, provides a versatile handle for further functionalization through various cross-coupling reactions. This guide delves into the core mechanistic principles governing the formation of this compound, offering insights into reaction optimization, and providing a detailed experimental protocol.

The Underlying Mechanism: Electrophilic Aromatic Substitution

The formation of this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Pyrrole itself is an electron-rich aromatic heterocycle, rendering it highly susceptible to attack by electrophiles.[1] However, this high reactivity can also lead to challenges, such as polysubstitution and lack of regioselectivity.[1]

The Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group plays a crucial dual role in this reaction:

-

Deactivation of the Pyrrole Ring: The electron-withdrawing nature of the Boc group reduces the electron density of the pyrrole ring, thereby moderating its high reactivity. This deactivation is key to preventing over-bromination and the formation of di- or polybrominated byproducts.[2]

-

Directing Group: The bulky Boc group sterically hinders the approach of the electrophile to the nitrogen atom and influences the regioselectivity of the bromination.

The Brominating Agent: N-Bromosuccinimide (NBS)

While molecular bromine (Br₂) can be used, it is highly reactive and often leads to the formation of multiple brominated products.[1] N-Bromosuccinimide (NBS) is the preferred reagent for the selective monobromination of N-Boc-pyrrole.[2][3] NBS serves as a source of an electrophilic bromine species (Br⁺), which is generated in situ at a low concentration, thereby favoring controlled monobromination.[4]

The Reaction Pathway

The generally accepted mechanism for the bromination of N-Boc-pyrrole with NBS is depicted below:

Caption: Mechanism of this compound formation.

Step 1: Generation of the Electrophile: Trace amounts of HBr, often present as an impurity or generated in situ, react with NBS to produce a low concentration of molecular bromine (Br₂). The Br₂ is then polarized by the solvent or trace acid to generate the electrophilic bromine species (Br⁺).

Step 2: Electrophilic Attack: The electron-rich π system of the N-Boc-pyrrole ring attacks the electrophilic bromine. Due to the electronic properties of the pyrrole ring, this attack preferentially occurs at the C2 (α) position, which is adjacent to the nitrogen atom.[1] This leads to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion.

Step 3: Deprotonation and Aromatization: A base, typically the succinimide anion generated from NBS, abstracts a proton from the C2 position of the σ-complex. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound.

Factors Influencing Regioselectivity

While the C2 position is electronically favored for electrophilic attack, the regioselectivity of pyrrole bromination can be influenced by several factors:

-

Steric Hindrance: The bulky N-Boc group can sterically direct the incoming electrophile to the C2 position.

-

Substituents on the Pyrrole Ring: The presence of other substituents on the pyrrole ring can significantly alter the regiochemical outcome. Electron-withdrawing groups at the C2 position generally favor substitution at the C4 position, whereas electron-donating groups favor substitution at the C5 position.[5]

-

Brominating Agent: The choice of brominating agent can also impact regioselectivity. For instance, while NBS in THF typically favors C4-bromination for pyrroles with electron-withdrawing groups at C2, using tetrabutylammonium tribromide (TBABr₃) can favor the C5-bromo product in certain cases.[5]

Experimental Protocol for the Synthesis of this compound

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| N-Boc-pyrrole | C₉H₁₃NO₂ | 167.21 | 1.0 eq |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.0 eq |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | As solvent |

| Saturated aq. Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | For quenching |

| Diethyl Ether or Ethyl Acetate | (C₂H₅)₂O or C₄H₈O₂ | 74.12 or 88.11 | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

Step-by-Step Procedure

-

Reaction Setup: In a dry, two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-Boc-pyrrole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[2] Maintaining a low temperature is crucial to control the reaction rate and improve selectivity for mono-bromination.[2]

-

NBS Addition: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled N-Boc-pyrrole solution over a period of 30-60 minutes.[2] Slow addition helps to maintain a low concentration of the brominating agent, further minimizing over-bromination.[2]

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. This will consume any unreacted bromine.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.[2]

-

Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent system, such as a mixture of hexane and ethyl acetate, to yield this compound.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Solution(s) |

| Formation of Polybrominated Products | - Reaction temperature is too high.- Rapid addition of NBS.- Excess NBS used. | - Maintain the reaction temperature at -78 °C.[2]- Add the NBS solution dropwise over an extended period.- Use a stoichiometric amount of NBS (1.0 eq.). |

| Low or No Reaction | - Impure or decomposed NBS.- Impurities in the solvent. | - Use freshly recrystallized NBS. Pure NBS should be a white crystalline solid.[1]- Use high-purity, anhydrous solvents. Stabilizers in some solvents can react with NBS.[1] |

| Formation of Isomeric Byproducts | - Reaction conditions not optimal for desired regioselectivity. | - For substituted pyrroles, the choice of brominating agent and solvent can be critical. Consider screening other reagents like TBABr₃.[5] |

Conclusion

The synthesis of this compound is a well-established and reliable transformation that hinges on the principles of electrophilic aromatic substitution. By carefully controlling reaction parameters such as temperature and the rate of addition of the brominating agent, and by understanding the crucial role of the N-Boc protecting group, researchers can achieve high yields of the desired monobrominated product. This versatile intermediate serves as a valuable building block for the synthesis of a diverse range of complex molecules with significant applications in medicinal chemistry and materials science.

References

-

ACS Publications. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).[Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE.[Link]

-

Wikipedia. Pyrrole.[Link]

-

ResearchGate. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.[Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]

-

ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles.[Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.[Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group.[Link]

-

Lookchem. Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles.[Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.[Link]

-

YouTube. NBS: Radical Bromination.[Link]

Sources

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Boc-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the electrophilic substitution reactions of N-tert-butoxycarbonyl (Boc)-pyrrole. We will delve into the electronic and steric effects of the N-Boc protecting group, the resulting regioselectivity of these reactions, and provide detailed, field-proven protocols for key transformations. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering insights into the strategic functionalization of this important heterocyclic scaffold.

Introduction: The Strategic Importance of the N-Boc Protecting Group in Pyrrole Chemistry

Pyrrole, an electron-rich aromatic heterocycle, is a fundamental building block in numerous natural products, pharmaceuticals, and functional materials. However, the high reactivity of the pyrrole ring, particularly its propensity for polymerization under acidic conditions, presents significant challenges in its selective functionalization.[1][2][3][4] The introduction of an electron-withdrawing protecting group on the nitrogen atom is a crucial strategy to modulate this reactivity, enhance stability, and direct the regiochemical outcome of electrophilic substitution reactions.[5]

Among the various N-protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as one of the most versatile and widely employed. Its influence stems from a combination of electronic and steric effects that fundamentally alter the reactivity profile of the pyrrole ring. Electronically, the N-alkoxycarbonyl substituent exerts an electron-withdrawing effect, which enhances the stability of the pyrrole ring.[5] This deactivation, however, is nuanced and allows for a range of electrophilic substitution reactions to be performed under controlled conditions.

This guide will explore the core principles governing the electrophilic substitution of N-Boc-pyrrole, providing a detailed examination of the underlying mechanisms and practical considerations for achieving desired synthetic outcomes.

The Influence of the N-Boc Group on Reactivity and Regioselectivity

The reactivity of pyrrole in electrophilic substitution is significantly higher than that of benzene.[6] This is attributed to the ability of the nitrogen lone pair to participate in the aromatic system, thereby increasing the electron density of the ring and stabilizing the cationic intermediate (arenium ion) formed upon electrophilic attack.[2][7] Electrophilic attack on unsubstituted pyrrole preferentially occurs at the C2 (or C5) position, as the resulting carbocation intermediate is stabilized by three resonance structures, compared to only two for attack at the C3 (or C4) position.[6][7][8][9]

The introduction of the N-Boc group modifies this intrinsic reactivity in two primary ways:

-

Electronic Effect: The carbonyl group of the Boc substituent is electron-withdrawing, which reduces the overall electron density of the pyrrole ring compared to the unprotected parent compound. This deactivating effect makes N-Boc-pyrrole less reactive towards electrophiles than pyrrole itself, thereby mitigating side reactions such as polymerization.[5]

-

Steric Effect: The bulky tert-butyl group of the N-Boc substituent provides significant steric hindrance around the nitrogen atom. This steric bulk can influence the regioselectivity of electrophilic attack, particularly when using bulky reagents or under conditions that favor thermodynamic control.

The interplay of these electronic and steric factors is a central theme in the synthetic chemistry of N-Boc-pyrrole.

Key Electrophilic Substitution Reactions of N-Boc-Pyrrole

This section will detail the most synthetically useful electrophilic substitution reactions of N-Boc-pyrrole, providing mechanistic insights and practical protocols.

Halogenation

Halogenated pyrroles are versatile intermediates in organic synthesis, serving as precursors for cross-coupling reactions and other functional group transformations. The halogenation of N-Boc-pyrrole can be controlled to achieve mono- or di-substitution.

Mechanism of Halogenation:

The mechanism involves the attack of the electron-rich pyrrole ring on an electrophilic halogen source, followed by deprotonation to restore aromaticity.

Caption: General mechanism of electrophilic substitution on N-Boc-pyrrole.

Protocols:

-

Monobromination: Selective monobromination at the C2 position can be achieved using milder brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent such as tetrahydrofuran (THF) at low temperatures.[10] For pyrroles with electron-withdrawing groups at C2, NBS in THF typically favors C4-bromination.[10]

-

Dibromination: The use of stronger brominating agents or excess NBS can lead to the formation of 2,5-dibromo-N-Boc-pyrrole.

Table 1: Comparison of Brominating Agents for a C2-Substituted Pyrrole

| Entry | C2-Substituent | Brominating Agent | Solvent | C4:C5 Ratio |

| 1 | -CO₂Me | NBS | THF | >10:1 |

| 2 | -CONHMe | NBS | THF | ~1:1 |

| 3 | -CONHMe | TBABr₃ | THF | 1:4 |

| Data synthesized from information in reference[10]. |

Experimental Protocol: Selective Monobromination of N-Boc-Pyrrole using NBS

-

Preparation: Dissolve N-Boc-pyrrole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath.[10]

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over 15-20 minutes.[10]

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.[10]

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).[10]

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired monobrominated pyrrole.[10]

Nitration

Nitropyrroles are valuable precursors for the synthesis of aminopyrroles and other nitrogen-containing heterocycles. The nitration of pyrrole itself with strong acids like a mixture of sulfuric and nitric acid often leads to polymerization.[3][4] The use of milder nitrating agents is therefore crucial. For N-Boc-pyrrole, acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a commonly used reagent.[11]

Mechanism of Nitration with Acetyl Nitrate:

Caption: Nitration of N-Boc-pyrrole using acetyl nitrate.

Experimental Protocol: Nitration of N-Boc-Pyrrole

-

Preparation of Acetyl Nitrate: To a flask containing acetic anhydride, cooled in an ice bath, slowly add fuming nitric acid with stirring.

-

Nitration Reaction: Dissolve N-Boc-pyrrole in a suitable solvent (e.g., acetic anhydride) and cool the solution. Add the freshly prepared acetyl nitrate solution dropwise while maintaining the low temperature.

-